Ethyl 2-iodo-5-nitrobenzoate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 2-iodo-5-nitrobenzoate involves the reduction and esterification of -nitrobenzoic acid. Continuous flow systems have been applied to optimize the reaction time and sequences, resulting in high conversion (>99%) and selectivity (>99%) .
Molecular Structure Analysis
The compound consists of an ethyl ester group attached to a 2-iodo-5-nitrobenzoic acid moiety. The IUPAC InChI representation is: InChI=1S/C9H9NO4/c1-2-14-9(11)7-5-3-4-6-8(7)10(12)13/h3-6H,2H2,1H3 .
Scientific Research Applications
Radiosensitizing Agents
Ethyl 2-iodo-5-nitrobenzoate's derivatives, particularly 4(5)-iodo-5(4)-nitro-1-substituted-imidazoles, have been synthesized and tested for their ability to selectively radiosensitize hypoxic cells to radiation. These compounds were found to be effective radiosensitizers in vitro, demonstrating significant potential in enhancing the effectiveness of radiation therapy for cancer treatment (Gupta et al., 1985).
Pharmaceutical Synthesis
The chemical is used in methodologies for synthesizing pharmaceutical compounds, such as Benzocaine (ethyl p-aminobenzoate). The reduction and esterification of p-nitrobenzoic acid in continuous flow systems, a process relevant to the production of Benzocaine, demonstrates the chemical's role in optimizing pharmaceutical manufacturing processes (França et al., 2020).
Electrochemical Studies
This compound is used in electrochemical studies to understand the behavior of nitroaromatic compounds. This includes examining the decay of the nitro radical anion in mixed media, contributing valuable insights into the electrochemical properties of such compounds (Carbajo et al., 2000).
Nonlinear Optical Properties
Studies on the nonlinear optical properties of this compound derivatives have shown potential applications in photonic devices. The research demonstrates how the chemical's derivatives can be used for developing materials with high nonlinear optical behavior, suitable for use in advanced photonic applications (Nair et al., 2022).
Chemical Synthesis and Catalysis
Research also includes its use in the synthesis of other compounds and exploring its behavior under different catalytic conditions. For instance, studies have been conducted on the synthesis of ethyl-p-nitrobenzoate catalyzed by various agents, highlighting the chemical's role in diverse synthetic pathways and catalytic processes (Ya-rong, 2009).
Future Directions
Properties
IUPAC Name |
ethyl 2-iodo-5-nitrobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWYGSBIQNNEBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467412 | |
Record name | 2-Iodo-5-nitro-benzoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
835916-53-5 | |
Record name | 2-Iodo-5-nitro-benzoic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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